An In-depth Technical Guide to the Chemical Properties of Boc-Dap-OtBu Hydrochloride Salt
An In-depth Technical Guide to the Chemical Properties of Boc-Dap-OtBu Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is fundamental to the successful synthesis of complex molecular architectures. Among these essential building blocks is (S)-tert-butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, commonly referred to as Boc-Dap-OtBu hydrochloride salt. This guide offers a comprehensive exploration of its core chemical properties, providing field-proven insights into its handling, analysis, and application.
Core Molecular Attributes and Physicochemical Properties
Boc-Dap-OtBu hydrochloride salt is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Its structure is characterized by the orthogonal protection of its functional groups: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The presence of a hydrochloride salt at the β-amino group enhances the compound's stability and solubility in certain solvents.
Table 1: Physicochemical Properties of Boc-Dap-OtBu Hydrochloride Salt
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₇ClN₂O₄ | |
| Molecular Weight | 310.82 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C, under inert gas |
The strategic placement of the Boc and OtBu protecting groups is central to the utility of this molecule. The Boc group is renowned for its stability in a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions.[1] Similarly, the OtBu ester is stable to basic and nucleophilic conditions, making it compatible with many standard peptide synthesis protocols, and is also removed by acid treatment.[2] This orthogonal protection scheme allows for the selective deprotection and modification of the different functional groups within a molecule.
The hydrochloride salt form of the β-amino group serves several critical functions. It enhances the compound's shelf-life by preventing oligomerization and premature cleavage of the protecting groups. Furthermore, the salt form generally improves solubility in polar solvents and can aid in achieving a crystalline, more easily handleable solid.[1]
Solubility Profile: A Practical Guide
The solubility of Boc-Dap-OtBu hydrochloride salt is a critical parameter for its effective use in synthesis. While precise quantitative data in various organic solvents is not extensively published, a qualitative understanding can be drawn from its structural features and data from analogous compounds.
General Solubility Characteristics:
-
Polar Aprotic Solvents (DMF, NMP, DMSO): Boc-protected amino acids generally exhibit good solubility in these solvents, which are commonly used in solid-phase peptide synthesis (SPPS).[3] For the related compound Boc-Dap-OH, it is slightly soluble in DMSO.[4] It is anticipated that the esterified and salified form, Boc-Dap-OtBu hydrochloride, will also be soluble in these solvents, facilitating its use in coupling reactions.
-
Chlorinated Solvents (DCM): Dichloromethane is a common solvent for Boc-chemistry protocols as it readily dissolves most Boc-protected amino acids.[5]
-
Water: The hydrochloride salt form is expected to confer some aqueous solubility. However, the presence of the two bulky, nonpolar tert-butyl groups will limit its overall water solubility. The related Boc-Dap-OH is sparingly soluble in water.[4]
Experimental Protocol for Solubility Determination (Gravimetric Method)
For applications requiring precise solubility data, the following protocol can be employed:
-
Preparation: Add an excess amount of Boc-Dap-OtBu hydrochloride salt to a pre-weighed vial.
-
Solvent Addition: Add a known volume of the solvent of interest (e.g., DMF, DCM).
-
Equilibration: Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the excess solid.
-
Analysis: Carefully remove a known volume of the supernatant and transfer it to a pre-weighed vial. Evaporate the solvent under vacuum to dryness.
-
Calculation: Weigh the vial containing the dried solute. The mass of the dissolved solid can then be used to calculate the solubility in mg/mL.
Analytical Characterization: Ensuring Quality and Identity
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Boc-Dap-OtBu hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons of the two tert-butyl groups, the α- and β-protons of the diaminopropionic acid backbone, and the NH proton of the Boc-carbamate. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc group and the OtBu ester, the quaternary carbons of the tert-butyl groups, and the carbons of the diaminopropionic acid backbone.
A standard protocol for NMR analysis involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and acquiring spectra on a high-field NMR spectrometer.[6]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Boc-Dap-OtBu hydrochloride salt.[6]
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30-40 °C |
Source: Adapted from general protocols for Boc-Dap derivatives.[6]
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in a suitable solvent, such as a mixture of mobile phases A and B.[6]
-
Injection: Inject 10-20 µL of the sample onto the equilibrated HPLC system.[6]
-
Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For Boc-protected amines, characteristic fragmentation includes the loss of the Boc group or components thereof.[7][8]
Chemical Reactivity and Stability
A thorough understanding of the reactivity and stability of Boc-Dap-OtBu hydrochloride salt is crucial for its successful application in synthesis.
Deprotection Strategies
The Boc and OtBu groups are both acid-labile. They are typically removed simultaneously during the final cleavage step of peptide synthesis using strong acids like trifluoroacetic acid (TFA).[9][10] Milder acidic conditions, such as 4M HCl in dioxane, can also be used for Boc deprotection.[11]
dot
Caption: Acid-mediated deprotection of Boc-Dap-OtBu.
Stability and Handling
Boc-Dap-OtBu hydrochloride salt is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent moisture absorption and degradation.[12] Exposure to moisture can lead to hydrolysis of the ester and potential degradation of the Boc group. When handling, it is advisable to work in a controlled environment with low humidity, such as a glove box.[12][13]
Potential Side Reactions in Peptide Synthesis
While the Boc and OtBu protecting groups are generally robust, several side reactions can occur during peptide synthesis:
-
Incomplete Coupling: Steric hindrance from the bulky protecting groups can sometimes lead to incomplete coupling reactions. Double coupling or the use of more potent coupling reagents like HATU or HBTU may be necessary.[11]
-
Racemization: Although less common with urethane-type protecting groups like Boc, racemization can occur, particularly with certain coupling reagents or prolonged activation times.[14]
-
Diketopiperazine Formation: This can be a significant side reaction, especially after the coupling of the second amino acid in SPPS.[9]
-
Alkylation: During acidic deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains, such as those of tryptophan or methionine. The use of scavengers in the cleavage cocktail is recommended to mitigate this.[11]
Applications in Drug Development and Research
The unique trifunctional nature of Boc-Dap-OtBu hydrochloride salt makes it a valuable building block in several areas of drug discovery.
Peptide Synthesis
Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonally protected amino and carboxyl groups allow for its incorporation into a peptide chain, while the β-amino group, once deprotected, can be used for further modifications, such as:
-
Peptide Stapling: Introducing hydrocarbon staples to constrain peptide conformation.
-
Synthesis of Branched Peptides: Creating peptides with side chains attached to the peptide backbone.
-
Introduction of Labels: Attaching fluorescent dyes, biotin, or other reporter molecules.
dot
Caption: Incorporation of Boc-Dap-OtBu in SPPS.
Antibody-Drug Conjugates (ADCs)
Boc-Dap-OtBu hydrochloride salt is a key component in the synthesis of linkers for ADCs. The β-amino group can be used to attach a cytotoxic drug, while the α-amino and carboxyl groups are used to connect to the antibody or other parts of the linker. This allows for the precise construction of ADCs with defined drug-to-antibody ratios (DAR).[6][15]
Conclusion
Boc-Dap-OtBu hydrochloride salt is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined chemical properties, stemming from its orthogonal protecting group strategy and the stabilizing effect of the hydrochloride salt, enable its use in a wide range of synthetic applications, from complex peptide synthesis to the construction of innovative antibody-drug conjugates. A thorough understanding of its solubility, stability, and reactivity, as outlined in this guide, is paramount to its successful and efficient utilization in the laboratory.
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